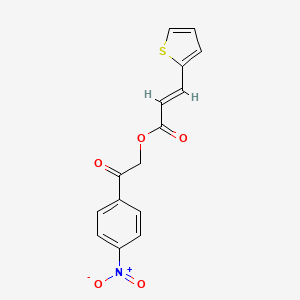

(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate

Description

(E)-2-(4-Nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate is a synthesized acrylate ester featuring a nitro-substituted phenyl group and a thiophene moiety. The compound is prepared via a nucleophilic substitution reaction between 3-hydroxycinnamic acid, p-nitrophenacyl bromide, and potassium carbonate (K₂CO₃), yielding a light brown crystalline solid with a melting point of 101–103°C . High-resolution electrospray ionization mass spectrometry (HREIMS) confirms its molecular formula as C₂₅H₂₀NaO₅⁺ (m/z 423.1208 [M + Na]⁺) . The nitro group at the para position of the phenyl ring and the thiophene substituent contribute to its electronic and steric properties, making it a candidate for applications in materials science and organic synthesis.

Properties

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] (E)-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5S/c17-14(11-3-5-12(6-4-11)16(19)20)10-21-15(18)8-7-13-2-1-9-22-13/h1-9H,10H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTYZXUZNXEYJR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate typically involves the esterification of 3-(thiophen-2-yl)acrylic acid with (E)-2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reducing nitro groups.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.

Reduction: The primary product is the corresponding amine derivative.

Substitution: Products depend on the nucleophile used but typically involve the replacement of the nitro group with the nucleophile.

Scientific Research Applications

(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly for its biological activity.

Industry: Utilized in the production of materials with specific electronic properties due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of (E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with various biological targets due to its aromatic nature. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- The nitro group in the target compound likely contributes to its relatively high melting point (101–103°C), indicative of strong intermolecular interactions (e.g., dipole-dipole forces) .

- Ethyl ester analogs (e.g., CAS 70326-81-7) lack nitro groups, which may result in lower melting points and reduced crystallinity .

Biological Activity

(E)-2-(4-nitrophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate is a compound characterized by the presence of both a nitrophenyl group and a thiophene ring. These structural features contribute to its unique biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

| Property | Details |

|---|---|

| IUPAC Name | [2-(4-nitrophenyl)-2-oxoethyl] (E)-3-thiophen-2-ylprop-2-enoate |

| Molecular Formula | C15H13N1O5S1 |

| Molecular Weight | 319.33 g/mol |

Synthesis

The synthesis of this compound typically involves the esterification of 3-(thiophen-2-yl)acrylic acid with (E)-2-(4-nitrophenyl)-2-oxoethanol. The reaction is generally facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is attributed to its ability to interact with various molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring exhibits aromatic properties that allow for diverse interactions with biological systems. These interactions can modulate pathways involved in inflammation, cancer progression, and other physiological processes .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been explored through various in vitro studies. It has been demonstrated that the nitro group enhances activity against inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent .

Mechanistic Studies

Docking studies have revealed that the compound interacts with specific proteins involved in cancer and inflammation pathways. For example, binding studies indicated that the compound could effectively inhibit certain kinases involved in tumor growth, leading to apoptosis in cancer cells .

Case Studies

- Antitumor Efficacy : A study conducted on a series of thiophene derivatives demonstrated that compounds with nitrophenyl substitutions exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity .

- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound showed reduced levels of pro-inflammatory cytokines, indicating their potential as anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.